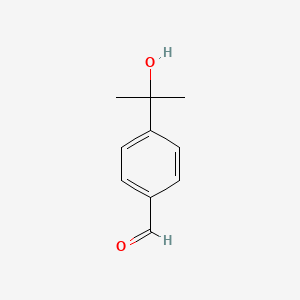

4-(2-Hydroxypropan-2-yl)benzaldehyde

Descripción general

Descripción

4-(2-Hydroxypropan-2-yl)benzaldehyde, also known as 4-hydroxybenzaldehyde, is an aromatic aldehyde that is used in a variety of scientific research applications. It is a colorless liquid with a characteristic odor and is soluble in water and alcohols. This compound is used in the synthesis of many organic compounds and has been studied extensively for its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Enzyme Engineering and Catalytic Activities

4-(2-Hydroxypropan-2-yl)benzaldehyde's involvement in enzymatic processes has been explored, particularly in the field of enzyme engineering. For instance, in a study by Zandvoort et al. (2012), the enzyme 4-oxalocrotonate tautomerase demonstrated enhanced aldol condensation activity through protein engineering, implicating the role of similar compounds in enzymatic reactions (Zandvoort et al., 2012).

Organic Synthesis

In the domain of organic synthesis, the compound plays a role as a linker in solid-phase organic synthesis. Swayze (1997) explored electron-rich benzaldehyde derivatives like 4-hydroxybenzaldehyde for their potential in this field, illustrating the compound's utility in synthesizing complex organic molecules (Swayze, 1997).

Catalytic Oxidation

The compound's derivatives have been investigated for their roles in catalytic oxidation processes. For example, Marotta et al. (2011) researched the selective oxidation of benzyl alcohol to benzaldehyde in water, indicating the potential of this compound and its derivatives in photocatalytic systems (Marotta et al., 2011).

Biomimetic Catalysis

In the emerging field of biomimetic catalysis, the compound has shown promise. Yang and Ji (2013) demonstrated the use of a biomimetic catalyst for mediating the synthesis of benzaldehyde in aqueous solutions, showcasing the compound's relevance in green chemistry and sustainable engineering (Yang & Ji, 2013).

Fluorescent Probing

Lin et al. (2008) designed a novel ratiometric fluorescent probe for cysteine and homocysteine, involving derivatives of benzaldehyde. This suggests potential applications of this compound in the field of biochemistry and medical diagnostics (Lin et al., 2008).

Propiedades

IUPAC Name |

4-(2-hydroxypropan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-10(2,12)9-5-3-8(7-11)4-6-9/h3-7,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUMJJBGXUQSOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81036-81-9 | |

| Record name | 4-(2-hydroxypropan-2-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,6R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B2800170.png)

![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2800173.png)

![(3-Amino-5-((3,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2800174.png)

![1-(4-Methoxyphenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2800175.png)

![3-Ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B2800178.png)

![Methyl 5-benzyl-2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2800187.png)

![5-(2-chlorophenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2800193.png)